Lodenafil Carbonate

説明

特性

IUPAC Name |

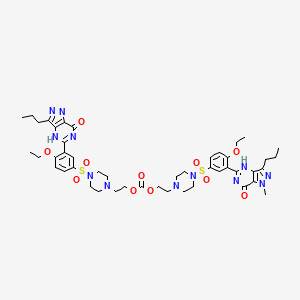

bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H62N12O11S2/c1-7-11-35-39-41(54(5)52-35)45(60)50-43(48-39)33-29-31(13-15-37(33)67-9-3)71(63,64)58-21-17-56(18-22-58)25-27-69-47(62)70-28-26-57-19-23-59(24-20-57)72(65,66)32-14-16-38(68-10-4)34(30-32)44-49-40-36(12-8-2)53-55(6)42(40)46(61)51-44/h13-16,29-30H,7-12,17-28H2,1-6H3,(H,48,50,60)(H,49,51,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUCRDXZXLFSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC(=C(C=C6)OCC)C7=NC8=C(C(=O)N7)N(N=C8CCC)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H62N12O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192906 |

Source

|

| Record name | Lodenafil carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

398507-55-6 |

Source

|

| Record name | Lodenafil carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=398507-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lodenafil carbonate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398507556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lodenafil carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11927 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lodenafil carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LODENAFIL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X84F932D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lodenafil Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodenafil carbonate is a phosphodiesterase type 5 (PDE5) inhibitor utilized in the management of erectile dysfunction. Functioning as a prodrug, it undergoes rapid conversion in the body to its active metabolite, lodenafil. The therapeutic effect of lodenafil is mediated through the potent and selective inhibition of PDE5, an enzyme primarily responsible for the degradation of cyclic guanos మనోఫాస్ఫేట్ (cGMP) in the corpus cavernosum of the penis. This inhibition leads to an augmentation of the nitric oxide (NO)/cGMP signaling pathway, resulting in smooth muscle relaxation, increased blood flow to the penis, and consequently, the facilitation of an erection upon sexual stimulation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction

Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological process of penile erection is a complex neurovascular event involving the relaxation of the corpus cavernosum smooth muscle. A key signaling pathway in this process is the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) cascade. Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that have revolutionized the treatment of ED by targeting this pathway.

This compound is a dimer that acts as a prodrug, delivering two molecules of the active drug, lodenafil, upon administration.[1] This formulation is designed to enhance oral bioavailability.[1] This guide delves into the intricate molecular and physiological mechanisms by which this compound exerts its therapeutic effects.

The Nitric Oxide/cGMP Signaling Pathway

The primary mechanism of action of this compound is intrinsically linked to the NO/cGMP signaling pathway, which is the principal mediator of penile erection.

Upon sexual stimulation, nerve impulses trigger the release of the neurotransmitter nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum.[2][3] NO, a diffusible gas, activates the enzyme soluble guanylate cyclase (sGC) in the adjacent smooth muscle cells.[2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

cGMP acts as a second messenger, leading to a cascade of events that culminates in the relaxation of the corpus cavernosum smooth muscle. This includes a decrease in intracellular calcium levels. The relaxation of these smooth muscles allows for the engorgement of the sinusoidal spaces with blood, leading to the rigidity and tumescence of the penis, characteristic of an erection.

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by a family of enzymes known as phosphodiesterases (PDEs). In the corpus cavernosum, the predominant isoform is PDE5.[4]

This compound as a PDE5 Inhibitor

This compound itself is inactive; it is a prodrug that is rapidly converted to its active form, lodenafil, after oral administration.[4][5] Lodenafil is a potent and selective inhibitor of PDE5.[2] By binding to the catalytic site of the PDE5 enzyme, lodenafil prevents the hydrolysis of cGMP to 5'-GMP.[4] This leads to an accumulation of cGMP in the corpus cavernosum smooth muscle cells, thereby amplifying the effects of endogenously released NO.[2] The elevated cGMP levels prolong the relaxation of the smooth muscle, leading to a sustained increase in blood flow and a more robust and lasting erection in the presence of sexual stimulation. It is important to note that PDE5 inhibitors like lodenafil do not initiate erections but rather enhance the natural erectile response to sexual stimuli.

Quantitative Data

PDE5 Inhibition

The inhibitory potency of lodenafil and its prodrug, this compound, against PDE5 has been quantified and compared to other PDE5 inhibitors.

| Compound | IC₅₀ (µM) for PDE5 (from human platelets) |

| This compound | 0.015[6] |

| Lodenafil | 0.022[6] |

| Sildenafil | 0.026[6] |

| Table 1: Comparative in vitro inhibitory potency (IC₅₀) against PDE5. |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Pharmacokinetics

This compound is rapidly absorbed and converted to lodenafil. The pharmacokinetic parameters of lodenafil have been characterized in both preclinical and clinical studies.

Preclinical Pharmacokinetics in Male Beagle Dogs (10 mg oral dose of this compound) [6]

| Parameter | This compound | Lodenafil | Norlodenafil |

| Cₘₐₓ (ng/mL) | 11 | 1357 | Detected |

| Tₘₐₓ (h) | ~2 | Not specified | Not specified |

| t₁/₂ (h) | 2.11 | ~4.3 | Not specified |

Table 2: Pharmacokinetic parameters of this compound and its metabolites in male beagle dogs.

Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; t₁/₂: Elimination half-life.

Human Pharmacokinetics (Single Oral Doses of this compound in Healthy Male Volunteers) [5]

| Parameter | Lodenafil |

| Tₘₐₓ (h) | 1.6 (± 0.4) |

| t₁/₂ (h) | 3.3 (± 1.1) |

Table 3: Mean pharmacokinetic parameters of lodenafil in healthy male volunteers.

This compound itself was not detected in plasma samples from human volunteers, confirming its role as a prodrug.[5]

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC₅₀) of a compound against the PDE5 enzyme.

Methodology: [6]

-

Enzyme Source: Crude PDE extracts are obtained from human platelets.

-

Substrate: Cyclic GMP (cGMP) is used as the substrate for the PDE5 enzyme.

-

Incubation: The test compound (e.g., this compound, lodenafil, sildenafil) at various concentrations is pre-incubated with the PDE extract in an appropriate buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of cGMP.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Quantification: The amount of cGMP hydrolyzed to 5'-GMP is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value is determined by plotting the inhibition data against the log of the inhibitor concentration.

Isolated Corpus Cavernosum Smooth Muscle Relaxation Study

Objective: To assess the effect of a compound on the relaxation of corpus cavernosum smooth muscle.

-

Tissue Preparation: Strips of corpus cavernosum tissue are obtained from either animal models (e.g., rabbits) or human donors and mounted in an organ bath containing a physiological salt solution.

-

Contraction Induction: The tissue strips are pre-contracted with a contractile agent such as phenylephrine to induce a stable level of tone.

-

Compound Administration: The test compound (e.g., this compound) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Measurement of Relaxation: The relaxation of the smooth muscle is measured isometrically as a decrease in tension from the pre-contracted state.

-

Data Analysis: Concentration-response curves are constructed by plotting the percentage of relaxation against the log of the compound concentration to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound.

Selectivity Profile

Conclusion

This compound exerts its therapeutic effect in erectile dysfunction through its active metabolite, lodenafil, which is a potent and selective inhibitor of phosphodiesterase type 5. By preventing the degradation of cGMP in the corpus cavernosum, lodenafil amplifies the natural erectile response to sexual stimulation mediated by the nitric oxide/cGMP signaling pathway. Its pharmacokinetic profile demonstrates rapid conversion from the prodrug form and a half-life conducive to its clinical use. Further research to fully elucidate its selectivity profile against all PDE isoenzymes will provide a more complete understanding of its pharmacological characteristics. This in-depth guide provides a foundational understanding of the core mechanism of action of this compound for professionals in the field of drug research and development.

References

- 1. Molecular mechanisms and pharmacokinetics of phosphodiesterase-5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interactions between Cyclic Nucleotide Phosphodiesterase 11 Catalytic Site and Substrates or Tadalafil and Role of a Critical Gln-869 Hydrogen Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gilbertodenucci.com [gilbertodenucci.com]

Lodenafil Carbonate: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodenafil Carbonate, a phosphodiesterase type 5 (PDE5) inhibitor, represents a significant advancement in the treatment of erectile dysfunction. Developed by the Brazilian pharmaceutical company Cristália, it is a prodrug formulated as a dimer of the active metabolite, lodenafil.[1][2][3] This design enhances its oral bioavailability.[2][3] this compound effectively modulates the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation in the corpus cavernosum and facilitating penile erection.[4] This whitepaper provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

This compound (marketed as Helleva®) was developed by Cristália Produtos Químicos e Farmacêuticos in Brazil.[2][5] It is a second-generation PDE5 inhibitor designed to offer an improved pharmacokinetic profile compared to its predecessors.[6] The formulation as a carbonate dimer of lodenafil allows for its conversion into two molecules of the active drug, lodenafil, within the body.[1][2][3][6] This prodrug strategy results in higher oral bioavailability.[2][3] this compound has undergone extensive preclinical and clinical evaluation, including Phase I, II, and III clinical trials, to establish its safety and efficacy.[7][8][9]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial synthesis of the lodenafil monomer, followed by its dimerization. The key precursor for the monomer is 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one.[5]

Synthesis of the Lodenafil Monomer

A crucial step in the synthesis of the lodenafil monomer involves the reaction of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one with N-piperazine ethyl acetate.[2]

Dimerization to this compound

The dimerization process to yield this compound involves the reaction of the lodenafil monomer with a phosgene solution.

Experimental Protocol: Synthesis of this compound [5]

-

A solution of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one (2.02 g, 4 mmol) is suspended in 44 mL of toluene.

-

A phosgene solution (3.5 g, 35 mmol) dissolved in 20 mL of toluene is added dropwise to the suspension.

-

The resulting raw chloroformate (2.27 g, 4.0 mmol) is dissolved in approximately 30 mL of dichloromethane.

-

To this solution, 2.07 g (4.1 mmol) of 5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one is added.

-

Following this, 4 mL of dichloromethane containing 450 mg of triethylamine is added.

-

The reaction mixture is maintained under stirring and monitored by thin-layer chromatography until the disappearance of the chloroformate derivative indicates the completion of the reaction.

-

The product is extracted with three 200 mL portions of chloroform.

-

The organic phase is separated and dried with anhydrous sodium sulfate.

-

The solvent is then evaporated to dryness, yielding this compound as a slightly yellowish solid.

Mechanism of Action: PDE5 Inhibition

This compound's therapeutic effect is derived from its active metabolite, lodenafil, which is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4][10] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[4]

The process of penile erection is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation.[10][11] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cGMP.[4][10] Elevated cGMP levels lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and resulting in an erection.[4][10]

By inhibiting PDE5, lodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response to sexual stimulation.[4]

Figure 1: Signaling pathway of this compound in corpus cavernosum smooth muscle cells.

Preclinical Pharmacology

In Vitro Efficacy

4.1.1. Corpus Cavernosum Relaxation

Studies on isolated rabbit and human corpus cavernosum strips have demonstrated the efficacy of this compound in inducing smooth muscle relaxation.

Experimental Protocol: Corpus Cavernosum Relaxation Assay [11]

-

Strips of human or rabbit corpus cavernosum are mounted in organ baths containing Krebs solution and allowed to equilibrate.

-

The viability of the tissue is confirmed by inducing contraction with phenylephrine (10 μM).

-

Concentration-response curves are constructed by cumulative addition of this compound (0.001–100 μM).

-

Relaxations are measured and plotted as a percentage of the phenylephrine-induced contraction.

-

To assess the potentiation of endogenous relaxation, concentration-response curves to acetylcholine (0.01–100 μM) are obtained in the absence and presence of a fixed concentration of this compound (0.1 μM).

Figure 2: Experimental workflow for the corpus cavernosum relaxation assay.

4.1.2. PDE5 Inhibition Assay

The inhibitory potency of this compound against PDE5 is a key determinant of its efficacy.

Experimental Protocol: PDE5 Inhibition Assay [11]

-

Crude PDE extracts are obtained from human platelets.

-

The standard enzymatic reaction mixture contains 50 mM Tris–HCl (pH 8.0), 100 mM MgCl2, and the PDE enzyme sample.

-

Increasing concentrations of this compound (0.005–1 μM) are pre-incubated with the enzyme mixture for 5 minutes at room temperature.

-

The enzymatic reaction is initiated by the addition of 5 μM cGMP as the substrate.

-

The reaction is allowed to proceed for 30 minutes at 35°C.

-

The amount of cGMP hydrolysis is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Table 1: In Vitro PDE5 Inhibitory Activity

| Compound | IC50 (µM) for cGMP hydrolysis in human platelets |

| This compound | 0.015 |

| Lodenafil | 0.022 |

| Sildenafil | 0.026 |

| Data from Toque et al., 2008[11] |

Pharmacokinetics

Pharmacokinetic studies in male beagle dogs have shown that this compound is rapidly metabolized to lodenafil. Following a single intravenous dose of 1 mg/kg, the maximum plasma concentration (Cmax) of this compound was 599 ng/ml, with a high plasma clearance of 3.24 l/h/kg and a short elimination half-life of 0.57 h.[2] After a single oral dose of 10 mg, the Cmax for this compound was 11 ng/ml, while the Cmax for the active metabolite, lodenafil, was significantly higher at 1357 ng/ml, with a Tmax of approximately 2 hours, indicating substantial first-pass metabolism.[2] The oral administration half-life of this compound was 2.11 h.[2]

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Beagle Dogs

| Administration | Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| Intravenous (1 mg/kg) | This compound | 599 | - | 0.57 |

| Oral (10 mg) | This compound | 11 | ~2 | 2.11 |

| Lodenafil | 1357 | ~2 | - | |

| Data from a 2007 BMC Pharmacology publication[2] |

Clinical Studies

Phase I Clinical Trial

A Phase I, open-label, dose-escalation study in 33 healthy male volunteers evaluated the safety, tolerability, and pharmacokinetics of single oral doses of this compound (1 mg - 100 mg).[7][9] The study found that this compound was well-tolerated with no serious adverse events.[7][9] this compound itself was not detected in plasma samples, confirming its role as a prodrug.[7][9] The active metabolite, lodenafil, had a mean maximum time to concentration (tmax) of 1.6 (± 0.4) h and a mean half-life (t1/2) of 3.3 (± 1.1) h.[7][9]

Phase II Clinical Trial

A Phase II, prospective, randomized, double-blind, placebo-controlled trial assessed the efficacy and tolerability of this compound in men with erectile dysfunction. The results indicated that an 80 mg dose was significantly more efficacious than placebo and was well-tolerated.[9]

Phase III Clinical Trial

A Phase III, prospective, randomized, double-blind, placebo-controlled trial involving 350 men with erectile dysfunction of varying degrees further established the efficacy and safety of this compound at doses of 40 mg and 80 mg.[8]

Table 3: Efficacy of this compound in a Phase III Clinical Trial

| Treatment Group | Mean IIEF Erectile Domain Score (with medication) | % Positive Answers to SEP-2 (with medication) | % Positive Answers to SEP-3 (with medication) |

| Placebo | 14.8 ± 7.8 | 52.1 ± 41.4 | 29.7 ± 38.1 |

| This compound 40 mg | 18.6 ± 8.0 | 63.5 ± 42.0 | 50.8 ± 44.4 |

| This compound 80 mg | 20.6 ± 7.7 | 80.8 ± 32.3 | 66.0 ± 39.3 |

| Data from Glina et al., 2010. IIEF = International Index of Erectile Function; SEP = Sexual Encounter Profile. SEP-2 asks about the ability to achieve an erection sufficient for intercourse, and SEP-3 asks about the ability to maintain an erection to completion of intercourse.[8] |

Common adverse events reported in clinical trials were generally mild and transient, including rhinitis, headache, flushing, visual disturbances, and dizziness.[8]

Conclusion

This compound is a well-tolerated and effective oral therapy for erectile dysfunction. Its innovative prodrug design as a dimer of the active metabolite, lodenafil, enhances its oral bioavailability. The comprehensive body of preclinical and clinical data supports its mechanism of action as a potent and selective PDE5 inhibitor, leading to improved erectile function. The detailed synthesis and experimental protocols provided in this whitepaper offer valuable insights for researchers and professionals in the field of drug discovery and development.

References

- 1. 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | C17H20N4O2 | CID 135401477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Lodenafil - Wikipedia [en.wikipedia.org]

- 7. Photodegradation kinetics of this compound, structure elucidation of two major degradation products using UPLC-MS/MS and in vitro cytotoxicity - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum [pubmed.ncbi.nlm.nih.gov]

- 11. gilbertodenucci.com [gilbertodenucci.com]

Lodenafil Carbonate: A Technical Guide for Researchers

Lodenafil Carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor developed for the oral treatment of erectile dysfunction.[1][2] It is a prodrug, formulated as a dimer of two lodenafil molecules linked by a carbonate bridge.[1][3][4] This unique structure enhances its oral bioavailability compared to the active moiety, lodenafil.[1][3][5] Following oral administration, this compound is metabolized in the body, releasing two molecules of the active drug, lodenafil.[3][6] Lodenafil itself is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5.[1]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | bis[2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]ethyl] carbonate[7] |

| Molecular Formula | C47H62N12O11S2[7] |

| Molecular Weight | 1035.2 g/mol [7] |

| Canonical SMILES | CCCC1=NN(C)C2=C1NC(=O)C(=C2)C3=CC(=C(C=C3)S(=O)(=O)N4CCN(CC4)CCOC(=O)OCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6OCC)C7=NC(=O)N(C)N=C7C8=NN(C)C(=C8)CCC)OCC[7] |

| CAS Number | 398507-55-6[7] |

| DrugBank Accession Number | DB09238[8] |

Mechanism of Action

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[9][10] NO then activates the enzyme guanylate cyclase, which results in increased levels of cyclic guanosine monophosphate (cGMP).[2][6] This leads to smooth muscle relaxation in the corpus cavernosum and increased blood flow, resulting in an erection.[2][6]

The degradation of cGMP is mediated by phosphodiesterase type 5 (PDE5).[1][6] Lodenafil, the active metabolite of this compound, is a selective inhibitor of PDE5.[1][6] By inhibiting PDE5, lodenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation and enhanced erectile function in the presence of sexual stimulation.[2][6] this compound itself does not induce an erection but potentiates the natural erectile response to sexual arousal.[2]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Lodenafil - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound | C47H62N12O11S2 | CID 135431100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. gilbertodenucci.com [gilbertodenucci.com]

- 10. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Lodenafil Carbonate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodenafil Carbonate is a novel phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. Structurally, it is a dimer that functions as a prodrug, being metabolized in vivo to its active form, Lodenafil.[1][2] This unique dimeric structure is designed to enhance oral bioavailability.[1] this compound, like other PDE5 inhibitors, exerts its therapeutic effect by modulating the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[3] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is chemically known as bis(2-(4-((4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl)sulfonyl)piperazin-1-yl)ethyl) carbonate.[4] It is a symmetrical molecule formed by the linkage of two Lodenafil molecules through a carbonate bridge.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 398507-55-6 | [4] |

| Molecular Formula | C₄₇H₆₂N₁₂O₁₁S₂ | [4] |

| Molecular Weight | 1035.21 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in DMSO | [6] |

| Predicted Water Solubility | 0.0928 mg/mL | [1] |

| Predicted logP | 3.65 | [1] |

| Predicted pKa (Strongest Acidic) | 7.6 | [1] |

| Predicted pKa (Strongest Basic) | 5.47 | [1] |

Note: Some properties are predicted and may vary from experimental values.

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme soluble guanylyl cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[7] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and allowing for increased blood flow, which results in an erection.[7]

Phosphodiesterase type 5 (PDE5) is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[7] Lodenafil, the active metabolite of this compound, is a potent and selective inhibitor of PDE5. By inhibiting PDE5, Lodenafil prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing the erectile response to sexual stimulation.[3]

Experimental Protocols

This section outlines key experimental methodologies for the study of this compound.

Analytical Determination of this compound

A stability-indicating liquid chromatographic (LC) method has been developed for the quantitative determination of this compound in pharmaceutical formulations.[8]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array detector.

-

Column: Synergi Fusion C18 (250 x 4.6 mm, 4 µm particle size).[8]

-

Mobile Phase: Methanol and 0.1% acetic acid (pH 4.0) in a 65:35 (v/v) ratio.[8]

-

Detection: UV detection at 290 nm.[8]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Quantification: Based on a linear calibration curve (10-80 µg/mL).[8]

Other validated analytical methods include UV-spectrophotometry and Capillary Zone Electrophoresis (CZE).[4]

In Vitro PDE5 Inhibition Assay

The inhibitory activity of this compound and its active metabolite, Lodenafil, on PDE5 can be assessed using crude PDE extracts from human platelets.[9]

-

Enzyme Source: Crude PDE extracts from human platelets.

-

Substrate: Cyclic GMP (cGMP).[9]

-

Method: The assay measures the hydrolysis of cGMP by the PDE extract in the presence and absence of the inhibitor.[9]

-

Inhibitor Concentrations: A range of concentrations (e.g., 0.005–1 µM) of this compound, Lodenafil, and a reference inhibitor (e.g., sildenafil) are used.[9]

-

Detection: The amount of remaining cGMP or the product of hydrolysis (GMP) is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated to determine the potency of the inhibitor.[9]

In Vivo Pharmacological and Pharmacokinetic Studies

Animal models are utilized to evaluate the efficacy and pharmacokinetic profile of this compound.

-

Animal Models: Male New Zealand white rabbits and male beagle dogs have been used in studies.[9]

-

Efficacy Studies (Rabbit Model):

-

Organ bath techniques are employed to measure the relaxation of corpus cavernosum smooth muscle strips.[9]

-

Strips are pre-contracted with phenylephrine, and concentration-response curves to this compound are generated.[9]

-

The potentiation of relaxations induced by acetylcholine or electrical field stimulation is also assessed.[9]

-

-

Pharmacokinetic Studies (Beagle Model):

-

This compound is administered intravenously or orally.[9]

-

Blood samples are collected at various time points post-administration.[9]

-

Plasma concentrations of this compound and its metabolites (Lodenafil and norlodenafil) are determined by LC-MS/MS.[9]

-

Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and half-life (t₁/₂) are calculated.[9]

-

Conclusion

This compound is a promising second-generation PDE5 inhibitor with a unique prodrug design. Its mechanism of action is well-established within the NO/cGMP signaling pathway. The analytical and experimental protocols outlined in this guide provide a foundation for further research and development of this compound. Future studies may focus on elucidating its full pharmacokinetic and pharmacodynamic profile, as well as exploring its potential in other therapeutic areas.

References

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. scielo.br [scielo.br]

- 5. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. gilbertodenucci.com [gilbertodenucci.com]

Lodenafil Carbonate: A Prodrug Approach to Enhanced Lodenafil Delivery for Erectile Dysfunction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lodenafil carbonate is a novel, orally administered phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1] It is a dimer of the active moiety, lodenafil, designed as a prodrug to improve the oral bioavailability of lodenafil.[2][3] Following oral administration, this compound is converted in the body to two molecules of lodenafil.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a prodrug, its pharmacokinetic profile, clinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action: From Prodrug to Active Metabolite

This compound's mechanism of action is centered on its in vivo conversion to lodenafil, which is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[4]

The PDE5 Signaling Pathway in Penile Erection

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis.[5] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and resulting in a penile erection.[4] The enzyme PDE5 is responsible for the degradation of cGMP, thus regulating the erectile response.[4]

Figure 1: Simplified signaling pathway of penile erection and the site of action for lodenafil.

This compound as a Prodrug

This compound is a dimer of lodenafil, connected by a carbonate bridge.[5] This chemical modification increases the molecule's lipophilicity, which is thought to contribute to its enhanced oral absorption compared to lodenafil alone.[1] In the body, this carbonate bridge is cleaved, releasing two molecules of the active drug, lodenafil.[6] This conversion is a critical step, as this compound itself was not detected in plasma samples from a Phase I clinical trial, indicating its complete conversion to the active form.

Figure 2: Logical workflow of this compound as a prodrug.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in both preclinical and clinical studies.

Preclinical Pharmacokinetics in Beagles

A study in male beagles investigated the pharmacokinetics of this compound following intravenous and oral administration. Following a single intravenous dose, this compound was detected, but after oral administration, only lodenafil and its metabolite, norlodenafil, were found in plasma, confirming the prodrug nature of this compound.

Table 1: Pharmacokinetic Parameters of this compound and Lodenafil in Beagles

| Parameter | This compound (1 mg/kg, IV) | Lodenafil (from this compound, 1 mg/kg, IV) | Lodenafil (from this compound, 10 mg/kg, Oral) |

| Cmax (ng/mL) | 599 | 119 | 108 |

| Tmax (h) | - | 0.25 | 1.0 |

| AUC (ng.h/mL) | 288 | 196 | 321 |

| t1/2 (h) | 0.57 | 1.1 | 1.7 |

| CL (L/h/kg) | 3.24 | - | - |

| Vd (L/kg) | 2.73 | - | - |

| Data sourced from Toque et al., 2008.[5] |

Clinical Pharmacokinetics in Healthy Male Volunteers

A Phase I, open-label, dose-escalation study was conducted in healthy male volunteers to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound (1 mg to 100 mg).[7] this compound was not detected in any plasma samples, confirming its role as a prodrug.[7] The pharmacokinetic parameters of the active metabolite, lodenafil, were determined.[7]

Table 2: Mean Pharmacokinetic Parameters of Lodenafil in Healthy Male Volunteers After Single Oral Doses of this compound

| Dose of this compound | tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUC0-24h (ng.h/mL) |

| 1 mg | 1.5 (± 0.5) | 2.8 (± 0.8) | 1.8 (± 0.7) | 6.5 (± 2.4) |

| 2.5 mg | 1.7 (± 0.4) | 3.1 (± 0.9) | 4.9 (± 1.8) | 18.7 (± 7.1) |

| 5 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 9.8 (± 3.5) | 37.9 (± 14.2) |

| 10 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 19.6 (± 7.0) | 75.8 (± 28.4) |

| 20 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 39.2 (± 14.0) | 151.6 (± 56.8) |

| 40 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 78.4 (± 28.0) | 303.2 (± 113.6) |

| 80 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 156.8 (± 56.0) | 606.4 (± 227.2) |

| 100 mg | 1.6 (± 0.4) | 3.3 (± 1.1) | 196.0 (± 70.0) | 758.0 (± 284.0) |

| Data presented as mean (± SD). Sourced from Faria et al., 2009.[7] |

Clinical Efficacy and Safety

The efficacy and safety of this compound for the treatment of ED have been established in Phase II and Phase III clinical trials.

Phase III Clinical Trial

A prospective, randomized, double-blind, placebo-controlled Phase III clinical trial was conducted in 350 men with ED of all degrees.[8] Patients were randomized to receive placebo, this compound 40 mg, or this compound 80 mg for 4 weeks.[8]

Table 3: Efficacy Outcomes in the Phase III Clinical Trial of this compound

| Outcome Measure | Placebo | This compound 40 mg | This compound 80 mg |

| IIEF Erectile Function Domain Score | |||

| Without Medication (Mean ± SD) | 13.9 ± 5.2 | 13.6 ± 5.3 | 13.4 ± 4.9 |

| With Medication (Mean ± SD) | 14.8 ± 7.8 | 18.6 ± 8.0 | 20.6 ± 7.7 |

| SEP-2 (% Positive Answers) | |||

| Without Medication (Mean ± SD) | 55.3 ± 43.2 | 46.4 ± 44.3 | 50.2 ± 40.9 |

| With Medication (Mean ± SD) | 52.1 ± 41.4 | 63.5 ± 42.0 | 80.8 ± 32.3 |

| SEP-3 (% Positive Answers) | |||

| Without Medication (Mean ± SD) | 20.2 ± 32.3 | 19.6 ± 34.3 | 20.8 ± 33.2 |

| With Medication (Mean ± SD) | 29.7 ± 38.1 | 50.8 ± 44.4 | 66.0 ± 39.3 |

| P < 0.01 vs. placebo (ANOVA). IIEF: International Index of Erectile Function; SEP: Sexual Encounter Profile. Data sourced from Glina et al., 2010.[8] |

Safety and Tolerability

In the Phase III trial, this compound was generally well-tolerated.[8] The incidence of adverse events was higher in the this compound groups compared to placebo.[8]

Table 4: Incidence of Common Adverse Events in the Phase III Clinical Trial

| Adverse Event | Placebo (n=115) | This compound 40 mg (n=115) | This compound 80 mg (n=120) |

| Rhinitis | 3.5% | 13.0% | 15.8% |

| Headache | 7.8% | 13.9% | 15.0% |

| Flushing | 0.9% | 7.0% | 9.2% |

| Visual Disorder | 0% | 4.3% | 5.8% |

| Dizziness | 1.7% | 3.5% | 5.0% |

| *Incidence significantly higher than placebo. Data sourced from Glina et al., 2010.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is proprietary, a general overview of the synthesis of the lodenafil monomer and its subsequent dimerization to this compound has been described.[6]

-

Synthesis of Lodenafil Monomer (5-{2-ethoxy-5-[(4-hydroxyethyl-1-piperazinyl)sulfonyl]phenyl}-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one): The synthesis involves a multi-step reaction sequence, beginning with the reaction of piperazine with ethyl chloroacetate.[6] The resulting intermediate is then reacted with 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazole[4,3-d]pyrimidin-7-one.[6]

-

Dimerization to this compound: The lodenafil monomer is reacted with a phosgene solution in toluene to form a chloroformate intermediate.[6] This intermediate is then reacted with another molecule of the lodenafil monomer in the presence of triethylamine to yield this compound.[6] The reaction progress is monitored by thin-layer chromatography, and the final product is purified.[6]

Figure 3: Simplified workflow for the synthesis of this compound.

In Vitro Hydrolysis Assay

The stability and conversion of this compound to lodenafil can be assessed using an in vitro hydrolysis assay.

-

Incubation: this compound is incubated with plasma (e.g., human, rat, dog) at 37°C.[5]

-

Sampling: Aliquots are taken at various time points.

-

Analysis: The samples are analyzed by a validated bioanalytical method, such as LC-MS/MS, to quantify the concentrations of this compound and lodenafil over time.[5]

Bioanalytical Method for Lodenafil in Human Plasma (LC-MS/MS)

A sensitive and specific LC-MS/MS method is required for the quantification of lodenafil in plasma samples. While a specific validated protocol for this compound is not publicly available, a general approach based on methods for other PDE5 inhibitors can be outlined.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Aliquot a small volume of plasma (e.g., 50-200 µL) into a microcentrifuge tube.

-

Add an internal standard (e.g., a stable isotope-labeled analog or another PDE5 inhibitor).

-

Precipitate proteins by adding a solvent like acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A suitable flow rate for the column dimensions.

-

Injection Volume: A small volume of the reconstituted sample (e.g., 5-10 µL).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lodenafil and the internal standard.

-

PDE5 Inhibition Assay

The inhibitory potency of lodenafil on PDE5 activity can be determined using an in vitro enzymatic assay.

-

Preparation of PDE5 Enzyme: A crude extract of PDE5 can be prepared from sources like human platelets.[5]

-

Enzymatic Reaction:

-

The reaction mixture typically contains a buffer (e.g., Tris-HCl), MgCl2, the PDE5 enzyme extract, and the substrate, cGMP.

-

Various concentrations of the inhibitor (lodenafil) are added to the reaction mixture.

-

The reaction is initiated by the addition of cGMP and incubated at 37°C.

-

-

Quantification of cGMP Hydrolysis: The amount of cGMP remaining or the amount of the product, 5'-GMP, formed is quantified using a suitable analytical method, such as LC-MS/MS.[5]

-

Data Analysis: The concentration of the inhibitor that produces 50% inhibition of PDE5 activity (IC50) is calculated.

Rabbit Corpus Cavernosum Organ Bath Protocol

The relaxant effect of lodenafil on erectile tissue can be assessed using an isolated organ bath preparation.

-

Tissue Preparation: Strips of corpus cavernosum are obtained from rabbits and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and gassed with 95% O2 / 5% CO2.[5]

-

Pre-contraction: The tissue strips are pre-contracted with an alpha-adrenergic agonist, such as phenylephrine, to induce a stable tone.[5]

-

Drug Addition: Cumulative concentration-response curves are constructed by adding increasing concentrations of lodenafil to the organ bath.[5]

-

Measurement of Relaxation: The relaxation of the tissue is measured as a percentage of the pre-contracted tone.

-

Data Analysis: The concentration of the drug that produces 50% of the maximal relaxation (EC50) is calculated.

Conclusion

This compound represents a successful application of prodrug design to enhance the oral bioavailability of the active PDE5 inhibitor, lodenafil. Its conversion to lodenafil in vivo allows for effective inhibition of PDE5, leading to improved erectile function in men with ED. Clinical trials have demonstrated a favorable efficacy and safety profile for this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other novel therapies for erectile dysfunction.

References

- 1. gilbertodenucci.com [gilbertodenucci.com]

- 2. pubs.bcnf.ir [pubs.bcnf.ir]

- 3. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. A Phase I clinical trial of this compound, a new phosphodiesterase Type 5 (PDE5) inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and tolerability of this compound for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Lodenafil Carbonate: A Novel PDE5 Inhibitor with Therapeutic Potential Beyond Erectile Dysfunction

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lodenafil Carbonate, a phosphodiesterase type 5 (PDE5) inhibitor, is a dimeric prodrug of lodenafil, approved for the treatment of erectile dysfunction (ED).[1][2] Its mechanism of action, involving the potentiation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, suggests a broader therapeutic potential in cardiovascular and pulmonary diseases.[3][4] This technical guide provides an in-depth review of the preclinical evidence supporting the exploration of this compound for indications beyond ED, with a primary focus on pulmonary arterial hypertension (PAH). The document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways. While clinical data on the efficacy of this compound in these alternative indications are currently limited, the presented preclinical findings and the established safety profile in patients with cardiovascular comorbidities provide a strong rationale for further clinical investigation.[5][6]

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors have revolutionized the treatment of erectile dysfunction.[7][8] Their therapeutic effects are mediated by the inhibition of cGMP-specific PDE5, leading to an accumulation of cGMP and subsequent vasodilation in the corpus cavernosum.[3] However, the expression of PDE5 is not limited to the penis; it is also found in the pulmonary vasculature, platelets, and various other tissues.[4] This distribution has prompted research into the utility of PDE5 inhibitors for a range of other conditions, most notably pulmonary arterial hypertension (PAH), where sildenafil and tadalafil are now established therapies.[9][10]

This compound is a newer-generation PDE5 inhibitor with a favorable pharmacokinetic profile.[1] Emerging preclinical evidence suggests that its therapeutic applications could extend to cardiovascular conditions characterized by endothelial dysfunction and impaired cGMP signaling. This guide synthesizes the current scientific knowledge on the potential of this compound beyond its approved indication.

Mechanism of Action in the Cardiopulmonary System

The therapeutic effects of this compound in the cardiopulmonary system are rooted in its ability to modulate the NO-sGC-cGMP signaling pathway.[11]

Signaling Pathway of this compound in Pulmonary Vasculature

Caption: NO-sGC-cGMP signaling pathway and the inhibitory action of Lodenafil.

In the context of PAH, endothelial dysfunction leads to reduced NO production. This compound, by inhibiting PDE5, prevents the breakdown of cGMP, thereby amplifying the vasodilatory and antiproliferative effects of the limited available NO.[4] This leads to a reduction in pulmonary vascular resistance and pressure.

Preclinical Evidence in Pulmonary Hypertension

A key preclinical study investigated the effects of lodenafil in a monocrotaline-induced rat model of PAH.[11][12]

Quantitative Data Summary

The following table summarizes the key findings from the study by Bastos et al. (2014).

| Parameter | Control Group (n=10) | Monocrotaline (MCT) Group (n=10) | MCT + Lodenafil Group (5 mg/kg/day) (n=10) |

| Mean Pulmonary Artery Pressure (mPAP) (mmHg) | 18.4 ± 2.1 | 35.6 ± 3.2 | 20.1 ± 2.5# |

| Right Ventricular Hypertrophy (RVH) (RV/LV+S ratio) | 0.28 ± 0.03 | 0.52 ± 0.05 | 0.31 ± 0.04# |

| Lung Interleukin-1 (IL-1) Levels (pg/mL) | 15.2 ± 3.1 | 45.8 ± 5.7 | 18.3 ± 4.2# |

| p < 0.05 compared to Control Group. #p < 0.05 compared to MCT Group. Data are presented as mean ± standard deviation. RV/LV+S: Right ventricle to left ventricle plus septum weight ratio. |

Experimental Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats

The study by Bastos et al. (2014) provides the basis for the following experimental protocol.[11]

Experimental Workflow

Caption: Workflow for the monocrotaline-induced PAH model and lodenafil treatment.

-

Animal Model: Male Sprague-Dawley rats are commonly used.[11]

-

Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 40-60 mg/kg) is administered.[11] Monocrotaline is a pyrrolizidine alkaloid that, after metabolic activation in the liver, induces pulmonary endothelial injury, leading to progressive pulmonary vascular remodeling and hypertension over several weeks.

-

Treatment: this compound (or its active metabolite, lodenafil) is administered orally, typically starting on the same day as or shortly after monocrotaline injection and continuing for the duration of the study (e.g., 28 days).[11]

-

Assessments:

-

Hemodynamics: Mean pulmonary artery pressure (mPAP) is measured via right heart catheterization.

-

Right Ventricular Hypertrophy (RVH): The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the LV+S weight is calculated as an index of RVH.

-

Inflammation: Lung tissue is collected to measure levels of inflammatory markers such as Interleukin-1 (IL-1).[11]

-

Potential in Other Cardiovascular Conditions

The vasodilatory and potential anti-remodeling effects of PDE5 inhibitors suggest their utility in other cardiovascular diseases. While specific data for this compound is sparse, studies with other PDE5 inhibitors have shown promise in:

-

Heart Failure: By reducing cardiac afterload and potentially exerting direct cardioprotective effects.[13][14]

-

Endothelial Dysfunction: Improving endothelial function is a key therapeutic target in various cardiovascular diseases.[13]

A clinical trial has assessed the cardiovascular safety of this compound in patients with coronary artery disease, demonstrating a good safety profile with no clinically relevant modifications in arterial blood pressure or heart rate during physical effort.[5][6] This provides a degree of reassurance for its potential use in patients with underlying cardiovascular conditions.

Clinical Development and Future Directions

To date, clinical trials of this compound have primarily focused on its efficacy and safety for erectile dysfunction.[7][8] The compelling preclinical data in a validated animal model of PAH strongly support the initiation of clinical trials to evaluate its efficacy and safety in this patient population.[11][12]

Further preclinical studies are also warranted to explore its effects on vascular remodeling, fibrosis, and right ventricular function in more detail. Investigating the potential of this compound in heart failure with preserved ejection fraction (HFpEF), a condition with limited therapeutic options, could also be a promising avenue for future research.

Conclusion

This compound, through its well-characterized mechanism of action on the cGMP signaling pathway, holds significant therapeutic potential beyond its current indication for erectile dysfunction. Robust preclinical data demonstrate its ability to prevent the development of pulmonary hypertension and right ventricular hypertrophy in an established animal model. While clinical efficacy data in non-ED indications are not yet available, its favorable safety profile in patients with cardiovascular disease provides a solid foundation for future clinical investigations. Further research is essential to translate these promising preclinical findings into novel therapeutic strategies for patients with pulmonary arterial hypertension and potentially other cardiovascular disorders.

References

- 1. Lodenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cardiovascular repercussion of this compound, a new PDE5 inhibitor, with and without alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Efficacy and tolerability of this compound for oral therapy of erectile dysfunction: a phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and tolerability of this compound for oral therapy in erectile dysfunction: a phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil citrate therapy for pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sildenafil beyond erectile dysfunction and pulmonary arterial hypertension: Thinking about new indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lodenafil treatment in the monocrotaline model of pulmonary hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lodenafil treatment in the monocrotaline model of pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase-5 inhibitors and the heart: compound cardioprotection? - PMC [pmc.ncbi.nlm.nih.gov]

Lodenafil Carbonate and the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lodenafil Carbonate is a phosphodiesterase type 5 (PDE5) inhibitor utilized in the management of erectile dysfunction. As a prodrug, it undergoes conversion in the body to its active metabolite, lodenafil. The therapeutic efficacy of lodenafil is rooted in its targeted inhibition of PDE5, a key enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway. This guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its role within the cGMP pathway. It includes a compilation of quantitative data on its potency and pharmacokinetics, detailed methodologies of pivotal experiments, and visual representations of the signaling cascade and experimental procedures.

Introduction

Penile erection is a complex physiological process orchestrated by a series of neurovascular events. A crucial element in this process is the relaxation of the corpus cavernosum smooth muscle, which is primarily mediated by the nitric oxide (NO)/cGMP signaling pathway. This compound, a new generation PDE5 inhibitor, represents a significant pharmacological intervention in this pathway for the treatment of erectile dysfunction. Understanding the intricate molecular interactions of lodenafil within this cascade is paramount for researchers and clinicians in the field of sexual medicine and drug development.

This compound is administered as a dimer, which is then metabolized into two molecules of its active form, lodenafil.[1] This unique prodrug formulation is designed to enhance the oral bioavailability of the active compound.[1]

The cGMP Signaling Pathway in Erectile Function

The initiation of penile erection is triggered by the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the corpus cavernosum upon sexual stimulation.[2][3] NO diffuses into the smooth muscle cells and activates the enzyme soluble guanylyl cyclase (sGC).[2][3] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3]

cGMP acts as a second messenger, activating protein kinase G (PKG). This activation leads to a cascade of phosphorylation events that result in the opening of potassium channels and the sequestration of intracellular calcium. The subsequent decrease in cytosolic calcium levels causes the relaxation of the corpus cavernosum smooth muscle. This relaxation allows for increased blood flow into the sinusoidal spaces of the penis, leading to an erection.

The erectile process is reversed by the enzymatic degradation of cGMP by phosphodiesterases (PDEs), primarily PDE5.[2][4] By hydrolyzing cGMP to its inactive form, 5'-GMP, PDE5 reduces the intracellular cGMP concentration, leading to smooth muscle contraction and a return to the flaccid state.

Mechanism of Action of Lodenafil

Lodenafil is a potent and selective inhibitor of PDE5.[1] By competitively binding to the catalytic site of PDE5, lodenafil prevents the degradation of cGMP.[1] This inhibition leads to an accumulation of cGMP in the corpus cavernosum, thereby amplifying the NO-mediated smooth muscle relaxation.[2] The prolonged elevation of cGMP levels enhances and sustains the erectile response in the presence of sexual stimulation. It is important to note that lodenafil does not directly cause an erection but rather augments the natural erectile process that is dependent on the initial release of nitric oxide.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active metabolite, lodenafil.

| Compound | IC50 (µM) for cGMP Hydrolysis Inhibition |

| This compound | 0.015 |

| Lodenafil | 0.022 |

| Sildenafil | 0.026 |

| Table 1: Inhibitory potency (IC50) of this compound, Lodenafil, and Sildenafil on cGMP hydrolysis in crude PDE extracts from human platelets. Data sourced from Toque et al., 2008.[2] |

| Parameter | Intravenous Administration (1 mg/kg) | Oral Administration (10 mg) |

| This compound | ||

| Cmax (ng/mL) | 599 | 11 |

| Elimination Half-life (h) | 0.57 | 2.11 |

| Lodenafil (active metabolite) | ||

| Cmax (ng/mL) | Not Applicable | 1357 |

| Tmax (h) | Not Applicable | ~2 |

| Table 2: Pharmacokinetic parameters of this compound and its active metabolite Lodenafil in male Beagle dogs. Data sourced from a 2007 BMC Pharmacology publication and Toque et al., 2008.[2][5] |

| Parameter | Oral Administration (160 mg, fasting) | Oral Administration (with a 600 kcal lipid meal) |

| Cmax | 157 ng/mL | 148 ng/mL |

| Tmax | 1.2 h | 3.1 h |

| T1/2 | 2.4 h | 2.63 h |

| AUC | 530 ng h/mL | 683 ng h/mL |

| Table 3: Pharmacokinetic parameters of lodenafil after oral administration of this compound in humans. Data sourced from a review by de Souza Berter et al., 2012.[1][6] |

Experimental Protocols

Organ Bath Studies for Corpus Cavernosum Relaxation

This protocol is based on the methodology described by Toque et al. (2008) for assessing the relaxant effects of lodenafil on corpus cavernosum tissue.[2]

Tissue Preparation:

-

Human corpus cavernosum tissue is obtained from organ donors, and rabbit corpus cavernosum is obtained from male New Zealand white rabbits.[2]

-

The cavernosal tissue is immediately placed in chilled Krebs solution (composition: 118 mM NaCl, 25 mM NaHCO3, 5.6 mM glucose, 4.7 mM KCl, 1.2 mM KH2PO4, 1.17 mM MgSO4·7H2O, and 2.5 mM CaCl2·2H2O).[2]

-

Cavernosal strips are prepared by dissecting the tunica albuginea and surrounding connective tissues.[2]

Experimental Setup:

-

The cavernosal strips are mounted in organ baths for isometric force recording.[2][3]

-

The tissues are allowed to equilibrate under a resting tension.

-

Contractions are induced with phenylephrine to establish a stable contractile tone.[2]

Procedure:

-

Cumulative concentration-response curves to this compound are constructed by adding the compound to the bath in increasing concentrations.

-

To assess the potentiation of NO-mediated relaxation, concentration-response curves to acetylcholine are obtained in the absence and presence of a fixed concentration of this compound.[2]

-

To evaluate the effect on neurally mediated relaxation, electrical field stimulation (EFS) is applied to the tissues before and after incubation with this compound.[2]

-

Relaxation responses are measured as the percentage reduction in the phenylephrine-induced tone.[2]

PDE5 Inhibition Assay

This protocol for determining the inhibitory activity of lodenafil on PDE5 is based on the methodology described by Toque et al. (2008) using human platelets as the source of the enzyme.[2]

Enzyme Preparation:

-

Crude PDE extracts are prepared from human platelets.[2]

Assay Procedure:

-

The PDE inhibitors (this compound, lodenafil, or sildenafil) are prepared in DMSO and pre-incubated with the enzymatic mixture for 5 minutes at room temperature.[2]

-

The reaction is initiated by the addition of the substrate, cGMP (5 µM), and incubated at 35°C for 30 minutes.[5]

-

The amount of cGMP hydrolyzed is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

The inhibitory potency (IC50) is calculated by determining the concentration of the inhibitor that causes a 50% reduction in cGMP hydrolysis.[2]

Pharmacokinetic Studies in Beagles

The following is a general outline of the pharmacokinetic study design as described in the literature for this compound.[2][7]

Study Design:

-

Male Beagle dogs are used as the animal model.[2]

-

For intravenous administration, this compound is administered as a single dose (e.g., 1 mg/kg).[5]

-

For oral administration, this compound is given as a single dose (e.g., 10 mg).[2][5]

-

Blood samples are collected at various time points post-administration (e.g., from 0.02 to 24 hours).[5]

Sample Analysis:

-

Plasma concentrations of this compound and its metabolites (lodenafil and norlodenafil) are determined using a validated LC-MS/MS method.[2][3]

Data Analysis:

-

Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2) are calculated from the plasma concentration-time data.[5]

Visualizations

References

- 1. scielo.br [scielo.br]

- 2. gilbertodenucci.com [gilbertodenucci.com]

- 3. Pharmacological characterization of a novel phosphodiesterase type 5 (PDE5) inhibitor this compound on human and rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Comparative single-dose pharmacokinetics of sildenafil after oral and rectal administration in healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Research of Lodenafil Carbonate

This document provides an in-depth technical overview of the preclinical research on Lodenafil Carbonate, a new-generation phosphodiesterase type 5 (PDE5) inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated summary of the compound's mechanism of action, in vitro pharmacology, pharmacokinetics, and in vivo efficacy based on available scientific literature.

Mechanism of Action

This compound is a prodrug, formulated as a dimer of its active metabolite, lodenafil.[1][2][3] This unique dimeric structure, joined by a carbonate bridge, is designed to enhance oral bioavailability.[1][4] Following oral administration, the carbonate bridge is cleaved, releasing two molecules of the active drug, lodenafil, and its other metabolite, norlodenafil.[2][3][4]

The primary mechanism of action for lodenafil is the selective inhibition of phosphodiesterase type 5 (PDE5).[5][6] PDE5 is the key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][5] The signaling pathway for penile erection is initiated by sexual stimulation, which leads to the release of nitric oxide (NO) from nitrergic nerves and endothelial cells.[2][7] NO activates the enzyme soluble guanylate cyclase, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5][7] Elevated levels of cGMP act as a second messenger, inducing the relaxation of smooth muscle cells in the corpus cavernosum.[5] This relaxation allows for increased blood flow into the penile tissues, resulting in an erection.[5]

By inhibiting PDE5, lodenafil prevents the breakdown of cGMP, leading to sustained high levels of this molecule.[5] This prolongs smooth muscle relaxation and enhances blood flow, thereby facilitating the attainment and maintenance of an erection.[5] The selectivity of this compound for PDE5 helps minimize off-target effects and potential side effects.[5]

In Vitro Pharmacology

Preclinical in vitro studies have been crucial in characterizing the pharmacological profile of this compound and its active metabolite. These studies confirmed its potency as a PDE5 inhibitor and its functional effects on relevant tissues.

In assays using crude PDE extracts from human platelets, this compound demonstrated potent inhibition of cGMP hydrolysis.[2][7] It was found to be more potent than both its active metabolite, lodenafil, and the benchmark PDE5 inhibitor, sildenafil.[4][7]

| Compound | IC50 for cGMP Hydrolysis Inhibition (µM) | Source |

| This compound | 0.015 | [7] |

| Lodenafil | 0.022 | [7] |

| Sildenafil | 0.026 | [7] |

Corpus Cavernosum Relaxation Assay [2][7]

-

Objective: To evaluate the direct relaxant effect and the potentiation of endogenous relaxation pathways in penile erectile tissue.

-

Tissues: Strips of human and rabbit corpus cavernosum were isolated and used.

-

Methodology: Tissues were mounted in organ baths and pre-contracted with phenylephrine to induce a stable tone.

-

Procedure:

-

Direct Relaxation: Cumulative concentration-response curves were generated by adding this compound, lodenafil, or sildenafil (0.001–100 µM) to the pre-contracted tissues.

-

Potentiation: The effects of the inhibitors were tested on relaxations induced by acetylcholine (an endothelium-dependent vasodilator) or electrical field stimulation (EFS, to stimulate nitrergic nerves). Tissues were pre-incubated with the inhibitors before generating concentration-response curves to acetylcholine (0.01–100 µM) or frequency-response curves to EFS (1–20 Hz).

-

-

Key Findings: All tested PDE5 inhibitors caused concentration-dependent relaxation of the pre-contracted tissues and significantly potentiated the relaxations induced by acetylcholine and EFS.[2]

-

Objective: To determine the inhibitory potency (IC50) of the compounds on PDE5 activity.

-

Enzyme Source: Crude phosphodiesterase (PDE) extracts were prepared from human platelets.

-

Methodology: The inhibition of cGMP hydrolysis was measured.

-

Procedure: The enzyme extract was incubated with its substrate (cGMP) in the presence of various concentrations of the inhibitors (0.005–1 µM). The rate of cGMP hydrolysis was determined by measuring the remaining cGMP or the resulting GMP product.

-

Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) was calculated. Analysis of substrates and products was performed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[7]

Preclinical Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. Preclinical studies in animal models provided the first insights into this compound's behavior in vivo.

Pharmacokinetic evaluations were performed in male beagles following both intravenous and oral administration.[2] Additionally, Phase I clinical trials in healthy male volunteers have further characterized its profile.[8] A key finding across studies is that this compound itself is not detected in plasma, confirming its status as a prodrug that is rapidly converted to lodenafil.[2][8]

| Species | Route | Dose | Lodenafil Tmax (h) | Lodenafil Cmax (ng/mL) | Lodenafil t1/2 (h) | Source |

| Beagle | Oral | 10 mg | ~2 | 1357 | - | [7] |

| Beagle | IV | - | - | - | 0.57 | [7] |

| Human | Oral | 1-100 mg | 1.6 (± 0.4) | - | 3.3 (± 1.1) | [8] |

Note: The high Cmax of lodenafil after oral administration of this compound in beagles reflects significant first-pass metabolism.[7]

Pharmacokinetic Study in Beagles [2][7]

-

Objective: To determine the pharmacokinetic profile of this compound and its metabolites.

-

Subjects: Male beagle dogs.

-

Methodology:

-

Administration: A single oral (10 mg) or intravenous dose of this compound was administered.

-

Sampling: Blood samples were collected at predetermined time points post-dosing. Plasma was separated for analysis.

-

Analysis: Plasma concentrations of this compound, lodenafil, and norlodenafil were quantified using a validated LC-MS/MS method.

-

-

Key Findings: Only lodenafil and norlodenafil were detected in vivo after both oral and IV administration, confirming that this compound functions as a prodrug.[2]

In Vitro Plasma Stability Study [2][4][7]

-

Objective: To assess the metabolic stability of this compound in plasma from different species.

-

Matrices: Plasma from rats, dogs, and humans.

-

Methodology: this compound was incubated in the plasma of each species. Samples were taken at various time points and analyzed by LC-MS/MS.

-

Key Findings: The stability varied significantly between species. This compound was completely metabolized into lodenafil by rat plasma.[4][7] In contrast, it was significantly more stable in human and dog plasma, where only a small proportion was converted to lodenafil and another unknown metabolite.[4][7] This highlights the importance of interspecies differences in metabolism.

In Vivo Efficacy in Non-ED Models

Beyond its primary indication for erectile dysfunction, the therapeutic potential of this compound has been explored in other preclinical models, particularly those related to pain and inflammation, leveraging the role of the NO/cGMP pathway in nociception.

Oral administration of this compound demonstrated significant antinociceptive effects in rodent models of inflammatory pain.[9]

| Model | Species | Parameter | Treatment | Result vs. Vehicle | Source |

| Carrageenan | Mouse | Thermal Hyperalgesia (Paw Withdrawal Latency) | 10 µmol/kg | ↑ from 6.8s to 10.6s | [9] |

| Carrageenan | Mouse | Mechanical Hyperalgesia (Paw Withdrawal Threshold) | 10 µmol/kg | ↑ from 188g to 252.5g | [9] |

| Formalin Test | Mouse | Inflammatory Phase (Licking Time) | 10 µmol/kg | ↓ from 200.6s to 81.9s | [9] |

Rodent Pain Models [9]

-

Objective: To evaluate the antinociceptive (analgesic) activity of this compound.

-

Subjects: Male Swiss mice and Wistar rats.

-

Methodology:

-

Carrageenan-Induced Inflammation: An injection of carrageenan into the mouse paw induces a localized inflammatory response. Thermal hyperalgesia (sensitivity to heat) and mechanical hyperalgesia (sensitivity to pressure) were measured 2.5 hours after induction.

-

Formalin Test: An injection of dilute formalin into the mouse paw elicits a biphasic pain response. The first (neurogenic) phase is immediate, while the second (inflammatory) phase begins 15-20 minutes later. The total time spent licking the injected paw is recorded for each phase.

-

Neuropathic Pain (Spinal Nerve Ligation): In rats, the L5 spinal nerve was ligated to create a model of chronic neuropathic pain. The effect of repeated this compound administration on mechanical and thermal hypersensitivity was assessed over 14 days.

-

-

Mechanism Probe: To confirm the involvement of the NO/cGMP pathway, some animals were pre-treated with L-Nω-nitroarginine methyl ester (L-NAME), a non-selective nitric oxide synthase (NOS) inhibitor.

-

Key Findings: this compound significantly reduced pain behaviors in the inflammatory phase of the formalin test and in the carrageenan model.[9] It had no effect on the neurogenic phase of the formalin test.[9] The antinociceptive effects were completely blocked by L-NAME, confirming that the mechanism is dependent on the NO/cGMP pathway.[9]

Summary and Conclusion